4-Bromonicotinic acid

Descripción general

Descripción

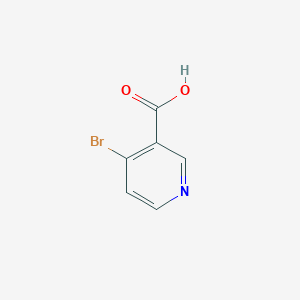

4-Bromonicotinic acid (CAS: 15366-62-8), also known as 4-bromo-3-pyridinecarboxylic acid, is a halogenated pyridine derivative with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . It is a solid with a melting point range of 118–134°C, a density of ~1.813 g/cm³, and a predicted pKa of 0.85 ± 0.10 . The compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position (Figure 1).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonicotinic acid typically involves the bromination of nicotinic acid or its derivatives. One common method involves the reaction of 4-bromopyridine hydrochloride with n-butyllithium and diisopropylamine in tetrahydrofuran at -78°C under an inert atmosphere. The reaction mixture is then treated with carbon dioxide at room temperature, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while oxidation and reduction can modify the carboxylic acid group to form aldehydes, alcohols, or other derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Bromonicotinic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Key Uses:

- Synthesis of Neurological Agents : It has been utilized in developing drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific receptors makes it a candidate for creating novel therapeutic agents .

- Drug Development : The compound serves as a building block for synthesizing various bioactive molecules, enhancing the efficacy and selectivity of drugs .

Ligand Development

The compound is instrumental in the development of ligands for metal complexes, which are crucial in catalysis and materials science.

Applications:

- Catalytic Processes : this compound is used to create ligands that facilitate catalytic reactions, improving reaction rates and selectivity in organic synthesis .

- Coordination Chemistry : Research has shown that it can form stable complexes with transition metals, which are essential in various chemical reactions .

Biochemical Research

In biochemical studies, this compound plays a role in enzyme inhibition and receptor binding studies.

Research Insights:

- Enzyme Inhibition Studies : It has been employed to investigate the inhibitory effects on specific enzymes, aiding in the identification of potential therapeutic targets .

- Receptor Binding Studies : The compound's interactions with biological receptors provide insights into its potential as a therapeutic agent .

Organic Synthesis

The compound is a versatile building block in organic synthesis.

Synthesis Applications:

- Complex Molecule Construction : Chemists utilize this compound to synthesize complex organic molecules efficiently, facilitating advancements in synthetic methodologies .

- Functional Group Modifications : Its reactive functional groups allow for various modifications, making it suitable for diverse synthetic pathways .

Material Science

This compound is also applied in material science for developing functional materials.

Material Applications:

- Sensors and Electronics : Due to its unique chemical properties, it contributes to creating sensors and electronic devices that require specific functionalities .

- Polymer Science : It can be incorporated into polymers to enhance their properties and functionalities, leading to innovative material solutions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Bromonicotinic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Brominated Nicotinic Acids

Table 1: Key Properties of Brominated Nicotinic Acids

Key Differences :

- Substitution Position :

- The 4-bromo derivative has superior antimicrobial activity compared to 5- and 6-bromo isomers due to optimized steric and electronic interactions with bacterial enzymes .

- 4,6-Dibromonicotinic acid exhibits enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing polyhalogenated pharmaceuticals .

- Synthetic Utility: this compound is synthesized via Vilsmeier-Haack formylation of enamino keto esters, enabling one-pot preparation of substituted pyridines . 5-Bromonicotinic acid is used to synthesize triphenyltin complexes with distinct coordination geometries (e.g., trigonal bipyramidal) .

Functional Analogues: Brominated Carboxylic Acids

4-Bromobenzoic Acid (CAS: 586-76-5)

- Structure: A benzoic acid derivative with a bromine atom at the 4-position (non-pyridine backbone).

- Properties: Molecular weight 201.01 g/mol, melting point 251–254°C (general knowledge), higher thermal stability than nicotinic acid analogues .

- Applications : Primarily used in organic synthesis (e.g., dyes, polymers) due to its robust aromatic backbone .

Comparison with this compound :

- Reactivity : The pyridine ring in this compound enhances electron-withdrawing effects, increasing acidity (pKa ~0.85 vs. ~2.94 for 4-bromobenzoic acid) and solubility in polar solvents .

- Biological Activity : this compound’s pyridine moiety allows targeted enzyme inhibition, unlike 4-bromobenzoic acid, which lacks bioactivity in microbial systems .

Pharmaceutical Development

Actividad Biológica

4-Bromonicotinic acid (4-BNA), an organic compound with the molecular formula C₆H₄BrNO₂, is a brominated derivative of nicotinic acid. This compound has garnered attention in various fields due to its unique biological activities, which are influenced by its structural properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

This compound features a bromine atom at the fourth position of the pyridine ring, which significantly affects its reactivity and biological activity compared to other nicotinic acid derivatives. The compound exhibits high gastrointestinal absorption and is known to penetrate the blood-brain barrier (BBB), making it a candidate for neuropharmacological applications.

Mechanisms of Action:

- Nootropic Activity: 4-BNA is associated with neuropsychotropic effects, potentially enhancing cognitive functions through modulation of neurotransmitter systems.

- Biochemical Pathways: It serves as a precursor for synthesizing other biologically active compounds and is utilized in various biochemical assays.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that this compound possesses significant analgesic and anti-inflammatory properties. In a study comparing various derivatives of nicotinic acid, compounds structurally related to 4-BNA demonstrated notable reductions in pain responses in animal models. For example, one study reported that certain derivatives exhibited analgesic activity comparable to mefenamic acid, a standard anti-inflammatory drug .

Table 1: Analgesic Activity Comparison

| Compound | Analgesic Activity (%) | Reference |

|---|---|---|

| This compound | 72.4 ± 4.6 | |

| Mefenamic Acid | 73.7 ± 6.2 | |

| Other Derivatives | Varies (22.2 - 61.7) |

Pharmacological Applications

- Neurological Research: Due to its ability to cross the BBB, 4-BNA is being investigated for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Drug Development: As a building block in medicinal chemistry, it is utilized in synthesizing more complex molecules aimed at targeting various biological pathways.

- Agrochemical Applications: The compound is also explored for its potential applications in developing agrochemicals due to its biological activity profile.

Comparative Studies with Related Compounds

The biological activity of this compound can be further understood by comparing it with other brominated derivatives:

Table 2: Comparison of Biological Activities

| Compound | Bromination Position | Biological Activity |

|---|---|---|

| This compound | Fourth | Significant analgesic effect |

| 5-Bromonicotinic Acid | Fifth | Moderate activity |

| 6-Bromonicotinic Acid | Sixth | Lower activity |

These comparisons indicate that the position of bromination plays a critical role in determining the pharmacological properties of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Pain Models: In a controlled experiment using acetic acid-induced writhing responses in mice, 4-BNA showed a significant reduction in pain compared to control groups, indicating its potential as an effective analgesic agent .

- Inflammation Assessment: The compound was assessed for its impact on inflammatory cytokines such as TNF-α and IL-6, demonstrating a capacity to modulate these markers favorably .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromonicotinic acid, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves bromination of nicotinic acid derivatives under controlled conditions. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and use high-purity reagents. Include detailed characterization data (e.g., -NMR, -NMR, HPLC purity ≥95%) and compare with literature values. Reference databases like SciFinder or Reaxys to confirm novelty or validate known compounds . Experimental sections should follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity and replicability .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Spectroscopy : -NMR (δ 8.8–9.1 ppm for pyridine protons), -NMR (carbonyl peak ~170 ppm), and IR (C=O stretch ~1680 cm).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Physical Properties : Melting point (compare to literature, e.g., ~200–205°C) and elemental analysis (C, H, N within ±0.3% of theoretical values).

- Cross-reference data with NIST Chemistry WebBook or peer-reviewed studies .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent thermal decomposition or photodegradation. Monitor stability via periodic HPLC analysis. Avoid long-term storage in polar solvents (e.g., DMSO, water) to minimize hydrolysis. Degradation products (e.g., nicotinic acid) can be identified using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform kinetic studies under Suzuki-Miyaura or Ullmann coupling conditions. Use DFT calculations to model transition states and identify rate-limiting steps. Monitor intermediates via in situ -NMR or GC-MS. Compare yields with/without palladium catalysts to confirm catalytic pathways .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Systematically test variables:

- Catalyst Loading : Vary Pd(PPh) from 1–5 mol%.

- Solvent Effects : Compare DMF, THF, and toluene.

- Temperature : Optimize between 80–120°C.

Use statistical tools (e.g., ANOVA) to identify significant factors. Report confidence intervals and replicate experiments ≥3 times to ensure reliability .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinase inhibitors). Validate predictions with in vitro assays (IC) and correlate with QSAR models. Use cheminformatics tools (e.g., Schrodinger Suite) to optimize logP and bioavailability .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.

- Decomposition : Avoid strong oxidizers (risk of releasing HBr or Br). Monitor for hazardous byproducts via FTIR or gas detection tubes .

Q. Data Reporting Standards

Q. How should researchers document experimental data for this compound to meet journal requirements?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Main Text : Summarize key data (yield, purity, spectral peaks).

- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available).

- References : Cite primary literature for known compounds and analytical methods .

Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | CHBrNO | NIST WebBook | |

| Melting Point | 200–205°C | Differential Scanning Calorimetry | |

| HPLC Purity | ≥95% | UV detection at 254 nm |

Propiedades

IUPAC Name |

4-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLOEKRJQIAKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376570 | |

| Record name | 4-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-62-8 | |

| Record name | 4-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.